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molecular formula C13H19BrO2 B8754509 3-Bromo-5,7-dimethyladamantane-1-carboxylic acid

3-Bromo-5,7-dimethyladamantane-1-carboxylic acid

Cat. No. B8754509
M. Wt: 287.19 g/mol
InChI Key: DETOHPFJIVGWJO-UHFFFAOYSA-N
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Patent
US08889675B2

Procedure details

In a 50 mL round-bottomed flask, bromine (3 mL) was cooled to 0° C. and iron (0.56 g) was added. The mixture was stirred at 0° C. for 30 minutes. 3,5-dimethyladamantane-1-carboxylic acid (0.5 g) was added. The mixture was stirred at room temperature overnight. After adding ice and 6N aqueous HCl (10 mL), ethyl acetate (20 mL), and saturated aqueous Na2SO3 were added. The aqueous layer was extracted twice with ethyl acetate. The combined organic layers were washed with saturated Na2SO3 (50 mL, 3×) and dried over Na2SO4. After filtration and removal of the solvent, the product was used directly in the next step.
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.56 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1]Br.[CH3:3][C:4]12[CH2:14][CH:8]3[CH2:9][C:10]([CH3:13])([CH2:12][C:6]([C:15]([OH:17])=[O:16])([CH2:7]3)[CH2:5]1)[CH2:11]2.Cl.[O-]S([O-])=O.[Na+].[Na+]>[Fe].C(OCC)(=O)C>[Br:1][C:8]12[CH2:7][C:6]3([C:15]([OH:17])=[O:16])[CH2:12][C:10]([CH3:13])([CH2:11][C:4]([CH3:3])([CH2:5]3)[CH2:14]1)[CH2:9]2 |f:3.4.5|

Inputs

Step One
Name
Quantity
3 mL
Type
reactant
Smiles
BrBr
Step Two
Name
Quantity
0.5 g
Type
reactant
Smiles
CC12CC3(CC(CC(C1)(C3)C)C2)C(=O)O
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]S(=O)[O-].[Na+].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
0.56 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
were added
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted twice with ethyl acetate
WASH
Type
WASH
Details
The combined organic layers were washed with saturated Na2SO3 (50 mL, 3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
After filtration and removal of the solvent

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
BrC12CC3(CC(CC(C1)(C3)C)(C2)C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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